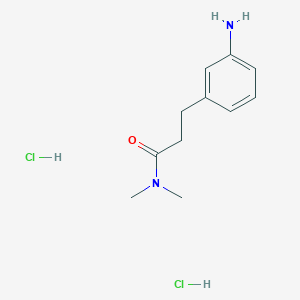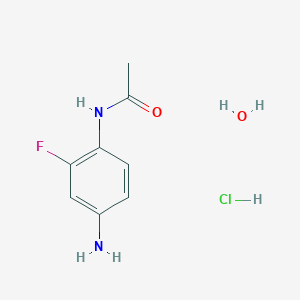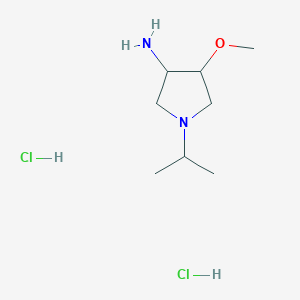![molecular formula C12H21Cl2N3O B3808094 [3-(4,5-dimethyl-1H-benzimidazol-2-yl)propyl]amine dihydrochloride hydrate](/img/structure/B3808094.png)
[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propyl]amine dihydrochloride hydrate
説明
[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propyl]amine dihydrochloride hydrate is a chemical compound with a molecular formula of C12H17N3·2HCl·H2O It is a derivative of benzimidazole, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4,5-dimethyl-1H-benzimidazol-2-yl)propyl]amine dihydrochloride hydrate typically involves the following steps:
Formation of Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives to form the benzimidazole core.
Alkylation: The benzimidazole core is then alkylated with a suitable alkyl halide to introduce the propylamine side chain.
Hydrochloride Formation: The resulting compound is treated with hydrochloric acid to form the dihydrochloride salt.
Hydration: Finally, the compound is crystallized in the presence of water to obtain the hydrate form.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the benzimidazole ring.
Reduction: Reduction reactions may target the nitro groups if present in the benzimidazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the propylamine side chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the propylamine side chain.
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry and catalysis.
Material Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Molecular Probes: It can be used as a fluorescent probe for detecting specific biomolecules.
Medicine:
Industry:
Chemical Manufacturing: It is used as an intermediate in the synthesis of various industrial chemicals.
作用機序
The mechanism of action of [3-(4,5-dimethyl-1H-benzimidazol-2-yl)propyl]amine dihydrochloride hydrate involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzyme active sites, inhibiting their activity. The benzimidazole core is known to interact with nucleic acids, potentially disrupting DNA or RNA function. The propylamine side chain can enhance the compound’s binding affinity and specificity.
類似化合物との比較
Benzimidazole: The parent compound, which lacks the propylamine side chain.
Methylbenzimidazole: A derivative with a methyl group instead of the dimethyl groups.
Ethylbenzimidazole: A derivative with an ethyl group.
Uniqueness: [3-(4,5-dimethyl-1H-benzimidazol-2-yl)propyl]amine dihydrochloride hydrate is unique due to the presence of both the dimethyl groups on the benzimidazole ring and the propylamine side chain. This combination enhances its chemical reactivity and binding properties, making it more versatile in various applications compared to its simpler analogs.
特性
IUPAC Name |
3-(4,5-dimethyl-1H-benzimidazol-2-yl)propan-1-amine;hydrate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3.2ClH.H2O/c1-8-5-6-10-12(9(8)2)15-11(14-10)4-3-7-13;;;/h5-6H,3-4,7,13H2,1-2H3,(H,14,15);2*1H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZJTYWKRIOWKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=N2)CCCN)C.O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3R,4R)-3-hydroxy-4-[4-(2-phenylethyl)piperazin-1-yl]piperidin-1-yl]-(5-methyl-1H-imidazol-2-yl)methanone](/img/structure/B3808014.png)
![N-methyl-2-(4-methyl-1,3-thiazol-5-yl)-N-[3-(1H-pyrazol-1-yl)benzyl]ethanamine](/img/structure/B3808030.png)

![7-(3,4-difluorobenzyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3808046.png)
![[4-(1-pyrrolidinylcarbonyl)benzyl]amine hydrochloride hydrate](/img/structure/B3808050.png)

![[1,3']Bipyrrolidinyl-4'-ol dihydrochloride](/img/structure/B3808057.png)
![[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]amine dihydrochloride](/img/structure/B3808074.png)

![methyl (2R,4S)-4-hydroxy-1-[2-(4-methoxy-3-methylphenyl)acetyl]piperidine-2-carboxylate](/img/structure/B3808091.png)
![1-[(2-chloro-4-fluorophenyl)methyl]-N-(1-pyridin-2-ylpropan-2-yl)triazole-4-carboxamide](/img/structure/B3808092.png)

![2-anilino-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrimidine-5-carboxamide](/img/structure/B3808105.png)

